molecular formula C13H21NO2 B6156493 tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate CAS No. 1272420-56-0

tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B6156493
CAS No.: 1272420-56-0
M. Wt: 223.31 g/mol
InChI Key: RFTRBNXOKCYCAI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. This compound features a Boc-protected pyrrolidine ring and a terminal alkyne side chain, making it a valuable intermediate for click chemistry applications and the synthesis of more complex, biologically active molecules through reactions such as the copper-catalyzed azide-alkyne cycloaddition . In pharmaceutical research, this scaffold is of significant interest for the development of constrained analogs of bioactive sphingolipids, such as FTY720 (fingolimod) . Ring-constrained pyrrolidine cores with appended hydrophobic chains are being actively investigated for their potent and selective cytotoxic effects against cancer cells . These analogs represent a promising strategy of "starving cancer cells to death" by interfering with key nutrient transport systems, leading to the down-regulation of amino acid and glucose transporters from the cell surface . Researchers are exploring compounds with the hydrophobic chain transposed to the C-2 position of the pyrrolidine ring, as this structural motif has shown cytotoxicity similar to lead compounds, effectively down-regulating nutrient transporters and inducing cellular vacuolation, which is an indicator of blocked lysosomal fusion . The terminal alkyne functional group also provides a strategic handle for further structural diversification, allowing for the attachment of aromatic or other pharmacophores that are crucial for optimizing biological activity . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

1272420-56-0

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 2-but-3-ynylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-5-6-8-11-9-7-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

RFTRBNXOKCYCAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCC#C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and but-3-yn-1-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis Applications

2.1. Peptide Synthesis

The compound is recognized for its utility in peptide synthesis due to its ability to form stable linkages with amino acids. It serves as a coupling agent in the formation of peptide bonds, facilitating the synthesis of complex peptides with high yield and purity .

2.2. Synthetic Methodologies

This compound can be employed in various synthetic routes, particularly in the construction of heterocyclic compounds. Its reactivity allows for the introduction of functional groups that can be further modified to create diverse chemical entities.

Biochemical Research Applications

3.1. Organic Buffers

In biochemical laboratories, this compound is utilized as an organic buffer, aiding in maintaining pH stability during reactions involving sensitive biological molecules . This property is crucial for experiments that require precise control over reaction conditions.

3.2. Hydrophilic Nitroxides

Research has highlighted the potential of pyrrolidine derivatives as hydrophilic nitroxides, which possess unique redox properties beneficial for studying oxidative stress and cellular signaling pathways . This application opens avenues for exploring cellular mechanisms and developing therapeutic strategies against oxidative damage.

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryDrug developmentPotential Rho kinase inhibitor
Organic SynthesisPeptide synthesisHigh yield coupling agent
Biochemical ResearchOrganic bufferMaintains pH stability
Hydrophilic NitroxidesStudy of oxidative stressUseful in redox biology

Mechanism of Action

The mechanism of action of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and applications of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate and related pyrrolidine derivatives:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
This compound But-3-yn-1-yl ~239.3 (estimated) Alkyne, Boc-protected amine Click chemistry, drug intermediates -
tert-Butyl 2-(2,2-diphenylvinyl)pyrrolidine-1-carboxylate 2,2-Diphenylvinyl 393.5 Alkene, Boc-protected amine Organocatalysts, asymmetric synthesis
tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate Sulfanyl-methyl with dichlorophenyl 394.3 Sulfur-aryl, Boc-protected amine Ligand design, enzyme inhibition
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate 3-Bromophenyl 326.2 Aryl bromide, Boc-protected amine Halogenation reactions, cross-coupling
tert-Butyl 4-cyanopiperidine-1-carboxylate Cyano group 224.3 Nitrile, Boc-protected amine Drug scaffolds, nitrile transformations

Physical Properties

  • Melting Points : Alkyne-containing derivatives (e.g., the target compound) are typically liquids or low-melting solids due to reduced crystallinity compared to aryl-substituted analogs (e.g., tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, a crystalline solid) .
  • Spectral Data: NMR: The alkyne proton in the target compound appears as a singlet at ~2.5 ppm (¹H NMR), while vinyl protons in tert-butyl 2-(2-phenylallyl)pyrrolidine-1-carboxylate resonate as multiplets near 5–6 ppm . IR: The alkyne C≡C stretch (~2100 cm⁻¹) is distinct from the nitrile C≡N stretch (~2250 cm⁻¹) in tert-butyl 4-cyanopiperidine-1-carboxylate .

Biological Activity

Tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol. The compound features a pyrrolidine ring, which is significant in various biological systems, along with a butynyl moiety that may enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.29 g/mol
CAS Number905717-01-3
LogP1.9783
H-bond Acceptors3
H-bond Donors0
Rotatable Bonds2

Biological Activity

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Notably, derivatives of pyrrolidine have been studied for their ability to interact with neurotransmitter receptors and enzymes involved in metabolic processes.

Antimicrobial Activity

A study highlighted the potential antimicrobial properties of pyrrolidine derivatives. For instance, certain pyrrole-containing compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that similar derivatives could be explored for their therapeutic potential against resistant bacterial strains .

Neuropharmacological Effects

Pyrrolidine derivatives are known to exhibit neuropharmacological effects, including modulation of neurotransmitter systems. Research has indicated that compounds with a pyrrolidine structure can influence serotonin and dopamine receptors, which are critical in the treatment of various neurological disorders .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated several pyrrole derivatives for their effectiveness against common bacterial strains. Compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents .
  • Neurotransmitter Interaction : In vitro studies demonstrated that certain derivatives could effectively bind to serotonin receptors, leading to increased neurotransmission in neuronal cultures. This suggests a potential application in treating depression or anxiety disorders .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions. One common synthetic route includes:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Butynyl Group : The butynyl moiety is added through coupling reactions under controlled conditions.

Efficient synthetic routes are crucial for producing this compound at scale for further biological evaluation.

Q & A

Q. What synthetic strategies are most effective for introducing the but-3-yn-1-yl group into pyrrolidine derivatives?

The but-3-yn-1-yl group is typically introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example:

  • Nucleophilic substitution : Reacting pyrrolidine derivatives with propargyl bromide or related alkynylating agents in the presence of a strong base (e.g., NaH in THF at 0°C) .
  • Sonogashira coupling : Using Pd(PPh₃)₄/CuI catalysts with terminal alkynes under inert conditions (e.g., dioxane, 80°C) to couple iodopyrrolidine intermediates with but-3-yn-1-yl groups . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of the tert-butyl group (~1.4 ppm, singlet) and the alkyne proton (~1.9–2.1 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (C₁₃H₂₁NO₂, theoretical [M+H]⁺ = 224.1645) .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

Q. How can ester hydrolysis be selectively performed on the tert-butyl group without affecting the alkyne moiety?

Use mild acidic conditions (e.g., 1M HCl in THF/water at 0°C) to hydrolyze the tert-butyl ester to the carboxylic acid. The alkyne remains stable under these conditions, avoiding side reactions like oxidation or polymerization .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., alkyne oxidation or polymerization) during synthesis?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent alkyne oxidation .
  • Low-temperature protocols : Limit radical-mediated polymerization by maintaining temperatures below 40°C during alkynylation steps .
  • Additives : Use stabilizers like BHT (butylated hydroxytoluene) to inhibit alkyne degradation .

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

Density functional theory (DFT) calculations can model transition states to assess:

  • Electronic effects : Electron-withdrawing groups on the pyrrolidine ring may direct coupling to specific positions .
  • Steric hindrance : The tert-butyl group may shield one face of the pyrrolidine, favoring coupling at the less hindered 2-position . Tools like Gaussian or ORCA are used to simulate Pd-catalyzed pathways .

Q. What mechanistic insights explain contradictory yields in Pd-catalyzed alkynylation reactions?

Discrepancies often arise from:

  • Ligand effects : Bulky ligands (e.g., XPhos) improve stability of Pd intermediates but may reduce reactivity with sterically hindered alkynes .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance oxidative addition but may promote alkyne deprotonation, leading to side products . Systematic screening via Design of Experiments (DoE) is recommended to balance these factors .

Methodological Considerations

Q. How to resolve stereochemical ambiguities in derivatives of this compound?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates (e.g., after introducing a bromine substituent for heavy-atom effects) .

Q. What protocols enable safe handling of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate in air-sensitive reactions?

  • Schlenk techniques : For transferring moisture-sensitive reagents .
  • Quenching protocols : Use saturated NH₄Cl to neutralize excess NaH or LiAlH₄ after reactions .

Applications in Drug Discovery

Q. How is this compound utilized in click chemistry for bioconjugation?

The alkyne moiety undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., peptides, sugars) to generate triazole-linked conjugates. Reaction conditions: CuSO₄, sodium ascorbate, in t-BuOH/H₂O (1:1) at 25°C .

Q. What SAR studies have been conducted on pyrrolidine-alkyne derivatives for kinase inhibition?

Modifications at the 2-position (e.g., introducing electron-deficient aryl groups) enhance binding to ATP pockets in kinases like EGFR. IC₅₀ values correlate with alkyne length and substituent polarity .

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